molecular formula C10H11ClN2S B2837330 [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride CAS No. 1216451-39-6

[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride

Cat. No.: B2837330
CAS No.: 1216451-39-6
M. Wt: 226.72
InChI Key: CZVFYMGNLHDZBB-UHFFFAOYSA-N
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Description

[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride is a heterocyclic organic compound featuring a phenyl ring substituted with a thiazole moiety at the 2-position and a methanamine group at the benzylic position. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₁ClN₂S, with a molar mass of 226.73 g/mol .

Properties

IUPAC Name

[2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVFYMGNLHDZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride typically involves the condensation of a thiazole derivative with a phenylmethanamine precursor. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction is known for its efficiency in forming thiazole rings from 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) convert the amine to nitroso or nitro derivatives. For example:

  • Nitroso derivative formation :

    R NH2KMnO4,H2OR NO\text{R NH}_2\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{R NO}
  • Nitro derivative formation :

    R NH2H2O2,AcidR NO2\text{R NH}_2\xrightarrow{\text{H}_2\text{O}_2,\text{Acid}}\text{R NO}_2

Key Findings :

  • Oxidation pathways are pH-dependent and influenced by the electron-withdrawing thiazole ring .

  • Products are often intermediates for further functionalization in pharmaceutical synthesis .

Reduction Reactions

The amine group can be reduced to secondary or tertiary amines using agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or sodium borohydride (NaBH4\text{NaBH}_4):

  • Secondary amine formation :

    R NH2LiAlH4R NH R \text{R NH}_2\xrightarrow{\text{LiAlH}_4}\text{R NH R }
  • Tertiary amine formation (with alkylation):

    R NH2NaBH4,R XR NR 2\text{R NH}_2\xrightarrow{\text{NaBH}_4,\text{R X}}\text{R NR }_2

Key Findings :

  • Reduction efficiency depends on steric hindrance from the thiazole substituent .

  • Secondary amines derived from this compound show enhanced solubility in polar solvents .

Substitution Reactions

The thiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the 4- and 5-positions. Halogenation and coupling reactions are common:

Electrophilic Substitution

  • Halogenation :

    ThiazoleCl2/Br2,FeCl34 5 Halo thiazole\text{Thiazole}\xrightarrow{\text{Cl}_2/\text{Br}_2,\text{FeCl}_3}\text{4 5 Halo thiazole}
  • Nitration :

    ThiazoleHNO3,H2SO44 Nitro thiazole\text{Thiazole}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{4 Nitro thiazole}

Nucleophilic Substitution

  • Amination :

    5 Bromo thiazoleNH35 Amino thiazole\text{5 Bromo thiazole}\xrightarrow{\text{NH}_3}\text{5 Amino thiazole}

Key Findings :

  • Substituents on the phenyl ring direct regioselectivity. Electron-donating groups enhance reactivity at the 4-position .

  • Brominated derivatives exhibit antimicrobial activity (MIC values: 250–500 µg/mL against Staphylococcus aureus and Escherichia coli) .

Cyclization and Condensation

The amine group participates in cyclization with carbonyl compounds:

  • Schiff base formation :

    R NH2+R CHOR N CH R \text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }
  • Thiazolidinone synthesis :

    R NH2+CS2Thiazolidinone derivatives\text{R NH}_2+\text{CS}_2\rightarrow \text{Thiazolidinone derivatives}

Key Findings :

  • Cyclization products show enhanced biological activity. For example, thiazolidinones derived from this compound exhibit IC50_{50} values of 23.30 µM against cancer cell lines .

Metabolic Reactions

In biological systems, cytochrome P450 enzymes mediate oxidation, forming reactive intermediates that conjugate with glutathione:

R NH2CYP450Reactive intermediateGSHGlutathione conjugate\text{R NH}_2\xrightarrow{\text{CYP450}}\text{Reactive intermediate}\xrightarrow{\text{GSH}}\text{Glutathione conjugate}

Key Findings :

  • Bioactivation pathways are critical for detoxification but may contribute to cytotoxicity in high doses .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of various cancer cell lines, including colon carcinoma and lung adenocarcinoma. Specifically, [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride has demonstrated cytotoxic effects against several cancer types:

Cancer Type IC50 (µM) Reference
Colon Carcinoma (HCT-15)5.71
Lung Adenocarcinoma (A549)23.30

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant activities. Compounds similar to this compound have been tested in animal models, showing promising results with median effective doses lower than standard medications like ethosuximide.

Compound Median Effective Dose (mg/kg) Standard Comparison
Thiazole Derivative<20Ethosuximide

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have reported its efficacy against bacterial strains, indicating potential applications in treating infections.

Cardiovascular Disorders

Thiazole-containing compounds are being investigated for their roles in managing cardiovascular diseases. Their potential as anticoagulants and antiarrhythmics has been highlighted in recent research.

Neurological Disorders

The antidepressant effects of thiazole derivatives suggest their utility in treating neurological disorders such as depression and anxiety. The mechanism of action may involve modulation of neurotransmitter systems.

Case Studies

  • Colon Cancer Treatment : A study evaluated the efficacy of a thiazole derivative on HCT-15 cells, demonstrating significant growth inhibition and apoptosis induction compared to untreated controls.
  • Anticonvulsant Screening : In a controlled study using the scPTZ model, a thiazole derivative was tested against established anticonvulsants, showing comparable efficacy with reduced side effects.
  • Antimicrobial Evaluation : The compound was evaluated against Staphylococcus aureus and Escherichia coli, exhibiting notable antimicrobial activity with minimum inhibitory concentrations significantly lower than standard antibiotics.

Mechanism of Action

The mechanism of action of [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.

Structural Analogues and Substituent Effects

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score Key Differences
[4-(Thiazol-2-yl)phenyl]methanamine hydrochloride 1187451-28-0 C₁₀H₁₁ClN₂S Thiazole at para position on phenyl ring 0.74 Positional isomerism (thiazole at 4- vs. 2-position) alters electronic distribution and steric interactions .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 690632-35-0 C₁₀H₉Cl₂N₂S Chlorine substituent on phenyl ring 0.83 Electron-withdrawing Cl group increases lipophilicity and may enhance membrane permeability .
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine hydrochloride 1043503-40-7 C₁₂H₁₅ClN₂OS Methoxy group on phenyl ring and ethanamine chain 0.68 Methoxy (electron-donating) group improves solubility; extended aliphatic chain may affect receptor binding .
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 695199-54-3 C₁₀H₁₀ClN₃OS Thiadiazole core (vs. thiazole) 0.65 Thiadiazole (two nitrogen atoms) increases polarity and hydrogen-bonding potential .
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride 1187928-00-2 C₁₁H₁₃ClN₂S Methyl substitution on amine group 0.71 Methylation reduces amine reactivity and may alter pharmacokinetics (e.g., metabolism) .

Physicochemical Properties

  • Lipophilicity : The presence of electron-withdrawing groups (e.g., Cl in CAS 690632-35-0) increases logP values compared to electron-donating groups (e.g., OMe in CAS 1043503-40-7) .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, [2-(4-Chlorophenyl)thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0) has a molar mass of 261.17 g/mol , while the free base would have lower solubility .
  • Thermal Stability: Melting points vary significantly; e.g., [2-(3-Chlorophenyl)thiazol-4-yl]methanamine hydrochloride monohydrate (CAS 690632-12-3) melts at 203–204°C, whereas [4-(Thiazol-2-yl)phenyl]methanamine hydrochloride (CAS 1187451-28-0) lacks reported thermal data .

Pharmacological Relevance

  • Thiazole vs. Thiadiazole Cores : Thiazole-containing compounds (e.g., the target compound) are often explored for antimicrobial and anticancer activities due to sulfur’s role in redox interactions. Thiadiazole derivatives (e.g., CAS 695199-54-3) are more commonly studied for antidiabetic and anti-inflammatory effects .
  • Substituent Impact : Chlorophenyl derivatives (e.g., CAS 690632-35-0) show enhanced binding affinity in serotonin receptor studies, likely due to increased hydrophobic interactions . Methoxy groups (e.g., CAS 1043503-40-7) may improve blood-brain barrier penetration .

Biological Activity

[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can modulate enzyme activity or receptor function, leading to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity against various pathogens.

Biological Activity Overview

Activity TypeObservationsReferences
Antitumor Exhibits cytotoxic effects on cancer cell lines with IC50 values comparable to standard drugs.
Antimicrobial Demonstrates efficacy against bacterial and fungal strains, including Candida species.
Enzyme Inhibition Interacts with specific enzymes, potentially affecting metabolic pathways in target cells.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as Jurkat (leukemia) and A-431 (skin cancer). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations revealed interactions with Bcl-2 protein, suggesting a mechanism involving apoptosis induction through hydrophobic contacts and hydrogen bonding .
  • Antimicrobial Efficacy : In vitro studies assessing the antifungal activity of thiazole derivatives demonstrated that certain compounds showed MIC values comparable to ketoconazole against Candida albicans and Candida parapsilosis. The compound's structure was found to play a critical role in its activity, with modifications to the thiazole ring significantly impacting efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Presence of Electron-Drawing Groups : Substituents on the phenyl ring can enhance cytotoxicity by stabilizing interactions with target proteins.
  • Thiazole Ring Modifications : Alterations in the thiazole structure can lead to significant changes in potency; for instance, introducing electron-donating groups has been shown to increase activity against cancer cell lines .

Comparative Analysis with Similar Compounds

The following table compares this compound with other thiazole derivatives:

Compound NameStructure FeaturesBiological ActivityIC50 (µg/mL)
This compoundThiazole + PhenylAntitumor, Antimicrobial< 10
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamineMethoxy substitution on phenylModerate Antitumor20
(4-Phenylthiazol-2-yl)methanamineLacks additional phenyl groupLower Antitumor Activity> 50

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or aldehydes, and (2) introduction of the phenylmethanamine moiety through nucleophilic substitution or reductive amination. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) . For example, similar thiazole derivatives are synthesized using Hantzsch thiazole synthesis, followed by purification via recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure by identifying proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C10_{10}H11_{11}ClN2_2S: 242.03 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in amber glass bottles at 2–8°C in a dry, ventilated area. Avoid exposure to heat or strong oxidizers .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and dispose of waste according to local regulations .

Q. What methods ensure purity assessment and quality control?

  • Methodological Answer :

  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥97% purity, as seen in analogous thiazole derivatives .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) against theoretical values .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinases or GPCRs) .
  • In Vitro Assays : Conduct dose-response studies (0.1–100 µM) in cell lines (e.g., HEK293 or MCF-7) to measure IC50_{50} values for cytotoxicity or inhibition .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :

  • Catalysis : Use Pd/C or Ni catalysts for efficient C–N coupling in thiazole ring formation .
  • Solvent Optimization : Replace ethanol with acetonitrile to improve reaction kinetics (e.g., from 60% to 85% yield) .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time tracking of intermediates .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to identify variables like cell line specificity or assay conditions .
  • Structural Confirmation : Re-analyze compound integrity via X-ray crystallography (SHELXL/SIR97) to rule out polymorphic discrepancies .
  • Dose-Response Replication : Validate results across independent labs with blinded sample testing .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2 model), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS to assess target engagement over time (e.g., RMSD < 2 Å over 100 ns) .

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